molecular formula C13H9ClN2O3 B8711859 3-chloro-4-nitro-N-phenyl-benzamide

3-chloro-4-nitro-N-phenyl-benzamide

Cat. No.: B8711859
M. Wt: 276.67 g/mol
InChI Key: SGLHGIDKAJLZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-nitro-N-phenyl-benzamide is a synthetic small molecule that belongs to the class of halogenated nitro-benzanilides. This compound features a benzamide core structure substituted with chlorine and nitro functional groups, a configuration known to be of significant interest in medicinal chemistry and chemical biology research. Its structural analogs are frequently investigated as key scaffolds in the development of novel therapeutic agents and as pharmacological tools for probing biological systems. Compounds within this chemical family have demonstrated considerable research value. For instance, the closely related molecule 2-chloro-5-nitro-N-phenylbenzamide (also known as GW9662) is a well-characterized, potent, and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a critical role in fat metabolism and cell differentiation, and its antagonists are valuable for studying metabolic diseases and certain cancers . The strategic incorporation of chlorine and nitro groups into bioactive molecules is a common practice, as these substituents can profoundly influence the compound's electronic properties, binding affinity, and metabolic stability, thereby enhancing its biological activity and utility as a research probe . Researchers utilize this compound and its analogs strictly for in vitro and pre-clinical investigations. It is supplied for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans. Prior to handling, researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

3-chloro-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C13H9ClN2O3/c14-11-8-9(6-7-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17)

InChI Key

SGLHGIDKAJLZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Chemical Transformations and Derivatization Strategies for 3 Chloro 4 Nitro N Phenyl Benzamide

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.

The selective reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, converting the strongly deactivating nitro group into an activating amino group. acs.orgpublish.csiro.au This transformation opens up new avenues for derivatization. Aromatic amines are crucial intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. acs.orgpublish.csiro.au

Several methods have been developed for the reduction of nitroaromatic compounds. Common laboratory and industrial methods often employ metal catalysts or reagents under specific conditions to ensure selectivity, leaving other functional groups like the chloro-substituent and the amide bond intact. For instance, the reduction of a similar nitroether, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, was successfully achieved using iron powder in a mixture of ethanol (B145695), water, and acetic acid under reflux, yielding the corresponding aniline (B41778) in 94% yield. nist.gov Other established methods include the use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ in an ethanol solvent. acs.orgpublish.csiro.au While sodium borohydride is a mild reducing agent that typically does not reduce nitro groups on its own, its reactivity can be enhanced by these catalytic systems. acs.orgpublish.csiro.au

Reagent/System Conditions Product Comments
Iron (Fe) powder / Acetic AcidReflux in EtOH/H₂O3-Chloro-4-amino-N-phenyl-benzamideA classic and effective method for nitro group reduction. nist.gov
Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄Room temperature in Ethanol3-Chloro-4-amino-N-phenyl-benzamideOffers a milder alternative to some traditional reduction methods. acs.orgpublish.csiro.au
Borane Complexes (e.g., BH₃·THF)Room temperature3-Chloro-4-amino-N-phenyl-benzamideKnown for selective reduction of nitro groups in the presence of other functionalities. scilit.com

This table presents common methods for the selective reduction of nitroarenes, applicable to the target compound.

The product of the nitro group reduction, 3-chloro-4-amino-N-phenyl-benzamide, possesses a nucleophilic primary amine group. This group serves as an active site for a wide array of subsequent chemical reactions. acs.orgpublish.csiro.au The amino group can undergo acylation, alkylation, and participate in the formation of various heterocyclic systems.

A primary application of this newly formed amine is its reaction with carboxylic acids or their derivatives to form a new amide bond. For example, the analogous 3-chloro-4-(4′-chlorophenoxy)aminobenzene is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to generate a more complex salicylanilide (B1680751) structure. nist.gov This demonstrates how the amine functionality, obtained from the reduction of the nitro group, acts as a key building block for constructing larger, more elaborate molecules. nist.gov Aliphatic and aromatic primary amines readily react with acid chlorides, anhydrides, and esters through nucleophilic substitution to yield amides. ncert.nic.in

Reactions at the Chloro Position

The chlorine atom on the benzamide (B126) ring is susceptible to substitution, particularly due to the activating effect of the para-nitro group.

The presence of the strongly electron-withdrawing nitro group in the para position significantly activates the aromatic ring towards nucleophilic aromatic substitution (S_N_Ar) at the site of the chlorine atom. nist.gov This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. nist.gov

This activation allows the chlorine atom to be displaced by a variety of nucleophiles. For example, in a similar system, a phenoxy ion, generated from a phenol (B47542) with a base like potassium hydroxide (B78521), can displace a chlorine atom on a nitro-activated ring to form a diaryl ether. nist.gov Other nucleophiles such as amines can also participate in these reactions; the attachment of a piperazine (B1678402) moiety via nucleophilic substitution is a common strategy in medicinal chemistry. The efficiency of the substitution is influenced by the nature of the nucleophile and the reaction conditions, which often involve heat and a base.

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chloro position. For structurally related chloro-nitro-benzamide compounds, palladium-catalyzed methods like the Buchwald-Hartwig amination are viable. This reaction allows for the coupling of the aryl chloride with a primary or secondary amine to form a new C-N bond.

Successful Buchwald-Hartwig amination often requires careful selection of the palladium catalyst and supporting ligand. For instance, catalysts such as Pd(PPh₃)₄ or advanced systems like XPhos Pd G3 have been suggested for such transformations on related molecules. The choice of solvent and the use of bulky phosphine (B1218219) ligands can be critical to optimize reactivity and minimize side reactions.

Reactivity of the Benzamide Moiety

The N-phenyl-benzamide group itself is a robust functional group but can undergo specific reactions, primarily involving the cleavage of the amide bond.

The amide bond is generally stable but can be hydrolyzed to its constituent carboxylic acid (3-chloro-4-nitrobenzoic acid) and amine (aniline) under either acidic or basic conditions, typically requiring heat. wikipedia.orgacs.org Alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. acs.org This cleavage is a common degradation pathway for benzamide derivatives. wikipedia.org Conversely, the formation of the amide bond is typically achieved by reacting the corresponding amine with an activated carboxylic acid derivative, such as an acyl chloride (e.g., 3-chloro-4-nitrobenzoyl chloride). ncert.nic.inwikipedia.org

Amide Bond Transformations (e.g., Hydrolysis, Transamidation)

The central amide linkage is a key functional group, yet its transformation is influenced by the electronic nature of the molecule.

Hydrolysis: The amide bond in this compound is notably stable. The presence of strong electron-withdrawing groups, specifically the nitro group on the benzoyl ring, significantly stabilizes the amide bond against hydrolysis. Cleavage of this bond to yield 3-chloro-4-nitrobenzoic acid and aniline typically requires harsh reaction conditions, such as refluxing in strong aqueous acid or base.

Transamidation: This process involves the substitution of the N-phenyl group with a different amine. Direct transamidation of amides is a chemically challenging reaction due to the stability of the amide bond. It generally requires activation of the amide carbonyl or the use of organometallic catalysts to proceed efficiently. While methods exist for transamidation, they are not as common as other transformations on this scaffold, such as the reduction of the nitro group. nih.gov

Electrophilic Aromatic Substitution on the Benzoyl and Phenyl Rings

The two aromatic rings in the molecule exhibit different susceptibilities to electrophilic attack due to the differing electronic effects of their substituents.

Benzoyl Ring: This ring is strongly deactivated towards electrophilic aromatic substitution. The deactivating effects are caused by the electron-withdrawing nitro group (-NO₂) and the carbonyl of the amide group. Further substitution on this ring is consequently difficult and would require forcing conditions. The directing effects of the existing substituents are as follows:

The nitro group is a strong deactivator and a meta-director.

The chloro group is a deactivator but an ortho, para-director.

The amide carbonyl is a deactivator and a meta-director.

Considering these influences, the most likely position for an incoming electrophile, though unfavorable, would be at the C5 position, which is ortho to the chlorine and meta to the nitro group.

N-Phenyl Ring: In contrast, the N-phenyl ring is activated towards electrophilic substitution. The nitrogen atom of the amide bond donates lone-pair electron density into the ring, making it more nucleophilic. This activating effect directs incoming electrophiles to the ortho and para positions relative to the amide nitrogen. Therefore, electrophilic substitution reactions (e.g., halogenation, nitration) will preferentially occur on the N-phenyl ring.

Table 1: Directing Effects for Electrophilic Aromatic Substitution
RingSubstituentElectronic EffectFavored PositionsOverall Reactivity
Benzoyl Ring-NO₂ (at C4)Strongly Deactivatingmeta (to C2, C6)Strongly Deactivated
-Cl (at C3)Deactivatingortho, para (to C2, C4, C5)
-C(O)NH- (at C1)Deactivatingmeta (to C3, C5)
N-Phenyl Ring-NHC(O)-Activatingortho, para (to C2', C4', C6')Activated

Synthesis of Advanced Analogs and Libraries for Further Research

3-Chloro-4-nitro-N-phenyl-benzamide serves as a valuable starting block for generating advanced analogs and chemical libraries, particularly for drug discovery and materials science. Key strategies involve modifying the core structure to explore structure-activity relationships.

One of the most efficient methods involves preparing the corresponding acid chloride, 3-chloro-4-nitrobenzoyl chloride , and reacting it with a diverse collection of primary and secondary amines or anilines. This approach allows for systematic variation of the N-substituent, leading to the rapid generation of a compound library.

A practical example of this strategy is seen in the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which were investigated for their antidiabetic properties. nih.gov In that research, an analogous acid chloride was reacted with various substituted anilines and amines to produce a library of target compounds. nih.gov This same principle is directly applicable to this compound.

The process involves:

Synthesis of the intermediate 3-chloro-4-nitrobenzoyl chloride , typically by treating 3-chloro-4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). nih.gov

Reaction of the acid chloride with a library of different amines or anilines in the presence of a base to neutralize the HCl byproduct. nih.gov

This modular approach enables the exploration of how different substituents on the N-phenyl ring affect the biological activity or material properties of the final compounds. The table below, adapted from related research, illustrates the types of amines that can be used in this synthetic scheme and the typical yields that can be achieved, demonstrating the robustness of this method for library generation. nih.gov

Table 2: Illustrative Synthesis of Analogs via Amide Coupling (Based on a similar scaffold)
EntryAmine ReactantResulting N-SubstitutionReported Yield (%)
1Aniline-phenyl51.31
24-Fluoroaniline-4-fluorophenyl48.24
33-Bromoaniline-3-bromophenyl44.92
44-Methylaniline-4-methylphenyl55.65
52-Methyl-5-nitroaniline-2-methyl-5-nitrophenyl60.12
6Cyclohexylamine-cyclohexyl41.29

Data in Table 2 is illustrative and based on the synthesis of a related series of N-substituted nitrobenzamides to demonstrate the synthetic strategy's feasibility. nih.gov

Further diversification can be achieved by chemical modification of the benzoyl ring, such as the reduction of the nitro group to an amine, which can then undergo a host of subsequent reactions (e.g., acylation, sulfonation, diazotization).

Theoretical and Computational Investigations of 3 Chloro 4 Nitro N Phenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies on molecules structurally similar to 3-chloro-4-nitro-N-phenyl-benzamide, such as 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide (B126), have been performed using the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular geometry and analyze the electronic structure. tandfonline.com For this compound, such calculations would reveal the influence of the electron-withdrawing chloro and nitro groups on the benzamide core. The molecular electrostatic potential (MEP) surface, another key output of DFT calculations, maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitro group and the carbonyl oxygen are expected to be regions of high negative potential, while the amine proton and aromatic protons would exhibit positive potential.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For nitroaromatic compounds, the presence of the nitro group typically lowers the LUMO energy, making them good electron acceptors. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of chemical reactivity. These indices are derived from conceptual DFT and are invaluable for comparing the reactivity of different molecules.

Reactivity DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)Propensity to accept electrons.

This table presents the definitions of common reactivity indices derived from HOMO and LUMO energies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful computational tools to explore these aspects.

Torsional Barriers and Rotational Preferences

The energy required to rotate around a specific bond is known as the torsional barrier. In molecules like N-phenylacetamide, the barrier to rotation around the C-N amide bond is significant due to the partial double bond character. nih.gov A similar high barrier is expected for the amide bond in this compound. The rotation of the phenyl rings will have lower, but still significant, barriers that influence the preferred orientation of these groups. Understanding these rotational preferences is crucial for predicting the most likely conformations the molecule will adopt. Molecular dynamics simulations, which simulate the movement of atoms over time, can provide a dynamic picture of these conformational changes and the time scales on which they occur. nih.gov

Prediction of Chemical Reactivity and Selectivity via Computational Models

Computational models can go beyond predicting general reactivity and delve into the specifics of where and how a reaction is likely to occur.

For this compound, computational models can predict the most likely sites for various chemical reactions. For instance, the electron-withdrawing nature of the nitro and chloro groups deactivates the substituted phenyl ring towards electrophilic substitution, while directing incoming electrophiles to specific positions. Conversely, these groups activate the ring towards nucleophilic aromatic substitution. The amide linkage itself can be a site for hydrolysis.

Local reactivity descriptors, such as the Fukui functions, can be calculated to pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attack. These predictions are invaluable for designing synthetic routes and understanding potential metabolic pathways. For chlorinated nitroaromatic compounds, the positions of the chloro and nitro groups are key determinants of their environmental degradation pathways and toxicological profiles. nih.govacs.org

In Silico Screening and Virtual Library Design Methodologies

No published research was found that specifically details the use of this compound in in silico screening or as a basis for virtual library design. Computational chemistry and molecular modeling are powerful tools for drug discovery and development. Typically, this would involve:

Virtual Screening: Using the known structure of a biological target, a large library of virtual compounds would be computationally docked to predict binding affinities. This process helps to identify potential hit compounds from a large chemical space without the need for initial synthesis and in vitro testing.

Virtual Library Design: Based on a lead compound or a known active scaffold, a virtual library of derivatives is generated by systematically modifying different parts of the molecule. These libraries are then often subjected to in silico screening to predict their potential activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

However, for this compound, no studies detailing its application as a lead compound for such computational efforts have been reported.

Structure Activity Relationship Sar Methodologies for Benzamide Derivatives

Design Principles for Systematic Structural Modification

The systematic structural modification of benzamide (B126) derivatives is a cornerstone of medicinal chemistry, aimed at understanding and improving their biological activity. This process involves a series of rational design principles to explore the chemical space around a core scaffold.

Key strategies for the modification of benzamide derivatives include:

Molecular Simplification and Elaboration: This involves either simplifying the molecule to its core pharmacophore or adding functional groups to enhance interactions with the target. For instance, modifying the length of the molecule and varying substitutions on the terminal benzene (B151609) rings can significantly impact activity. nih.gov

Isosteric and Bioisosteric Replacement: Functional groups are replaced with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Conformational Restriction: Introducing rigid elements into the molecular structure can lock it into a bioactive conformation, thereby increasing affinity for the target. The planarity of the benzamide structure, influenced by torsion angles, is a critical factor. acs.org

Molecular Hybridization: This approach combines two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or dual activity. researchgate.net

A fundamental principle in the design of benzamide derivatives, particularly those with potential as inhibitors (e.g., histone deacetylase inhibitors), is the optimization of the distance between terminal aromatic groups. nih.gov Increasing the length of an aliphatic chain, for example, might hinder the proper interaction of a part of the molecule with the enzyme's binding site, leading to reduced activity. nih.gov In the context of 3-chloro-4-nitro-N-phenyl-benzamide, systematic modifications could involve altering the substituents on both phenyl rings, changing the position of the chloro and nitro groups, and modifying the amide linker. For example, the 2-chloro-5-nitro-N-phenylbenzamide isomer is known to be metabolized by gut microbiota, highlighting how positional changes can affect metabolic fate. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide derivatives, QSAR studies are instrumental in predicting the activity of novel compounds and guiding their design. nih.govjppres.com

The process involves calculating a set of molecular descriptors for each compound, which can be categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

For nitroaromatic compounds, such as this compound, QSAR models have been developed to predict their toxic effects. nih.gov These models often reveal that hydrophobicity, electrostatic interactions, and van der Waals forces contribute significantly to their biological effects. nih.gov In studies of other benzamide series, descriptors related to molecular size, branching, aromaticity, and polarizability have been shown to influence inhibitory activity. nih.gov

Different statistical methods are employed to build QSAR models, including:

Multiple Linear Regression (MLR): A linear method to model the relationship between a dependent variable and one or more independent variables. researchgate.net

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of predictor variables is high.

Support Vector Machines (SVM): A machine learning approach that can be used for both linear and non-linear modeling. nih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. jppres.com

Pharmacophore Modeling and Molecular Docking Studies (Mechanistic/Theoretical Focus)

Pharmacophore modeling and molecular docking are powerful computational tools that provide insights into the molecular interactions between a ligand and its biological target at a three-dimensional level. These methods are central to understanding the mechanistic basis of a compound's activity and are frequently applied to benzamide derivatives. nih.govnih.govnih.gov

Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. A 3D structure-based pharmacophore model can be generated from the complex of a target with a known ligand. nih.gov This model can then be used as a 3D query to screen virtual libraries for new compounds with the desired features.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For example, docking studies on benzamide-based histone deacetylase inhibitors have been used to understand how modifications to the molecular structure affect binding to the enzyme's active site. nih.govnih.gov Similarly, docking has been used to study the binding modes of diaryl urea (B33335) derivatives, which share structural similarities with some benzamides, to their target kinases. nih.gov

In the case of this compound, these methods could be employed to hypothesize its potential biological targets and to design derivatives with improved binding affinity and selectivity. The stability of the predicted ligand-protein complexes can be further evaluated using molecular dynamics simulations. researchgate.net

Library Synthesis Strategies for SAR Exploration

To efficiently explore the structure-activity relationships of benzamide derivatives, various library synthesis strategies are employed. These methods allow for the rapid generation of a large number of analogs for biological screening.

Combinatorial chemistry is a key approach that enables the synthesis of large libraries of compounds through the systematic combination of different building blocks. nih.gov Positional scanning libraries, a type of combinatorial library, allow for the evaluation of thousands to millions of compounds through a smaller number of test samples. nih.gov

Diversity-Oriented Synthesis (DOS) aims to create a collection of structurally diverse and complex molecules from a common starting material. This approach is valuable for identifying novel scaffolds with interesting biological activities.

DNA-Encoded Libraries (DELs) involve the synthesis of large collections of compounds where each molecule is tagged with a unique DNA barcode. This technology allows for the screening of billions of compounds simultaneously against a protein target.

The synthesis of benzamide derivatives for SAR studies often involves standard amide bond formation reactions, such as the coupling of a substituted benzoic acid with an appropriate amine. nih.govnih.gov For example, a common procedure involves converting a benzoic acid derivative to its corresponding benzoyl chloride, which is then reacted with an amine to form the final benzamide. nih.gov The synthesis of different analogs for an SAR campaign can be achieved by using a variety of substituted starting materials. nih.govacs.org

Computational Tools and Algorithms for SAR Data Analysis

The analysis of large datasets generated from SAR studies requires specialized computational tools and algorithms. These tools help medicinal chemists to extract meaningful patterns and make informed decisions in the drug discovery process. researchgate.net

A variety of software and algorithms are available for SAR data analysis:

Data Visualization Tools: These tools help to visualize the relationship between chemical structure and activity, often through techniques like scatter plots, heat maps, and activity landscapes.

Clustering Algorithms: These algorithms group compounds based on their structural similarity, which can help to identify active series and SAR trends.

Machine Learning Models: As discussed in the QSAR section, machine learning algorithms can be used to build predictive models of activity.

SAR Transfer Analysis Tools: These computational methods explore the transfer of SAR information between different compound series, which can be useful when lead optimization encounters difficulties. nih.gov

Below is a table of some computational tools used in SAR analysis:

Tool/PlatformFunctionalityReference
SNAP Sentinel Application Platform for remote sensing, but the acronym is also used in other contexts. github.com
PolSARPro Polarimetric SAR Data Processing and Educational Tool. github.com
QGIS A free and open-source Geographic Information System that can be used for spatial analysis of SAR data. nrsc.gov.in github.com
LigandScout Pharmacophore modeling and virtual screening. nih.gov
Autodock A suite of automated docking tools. nih.gov
CoMFA/CoMSIA 3D-QSAR methods for correlating molecular properties with biological activity. researchgate.net
KNIME An open-source data analytics, reporting, and integration platform that can be used for chemoinformatics.
Schrödinger Suite A comprehensive suite of molecular modeling software for drug discovery.

These tools, among others, are essential for navigating the complex data generated in modern drug discovery and for efficiently guiding the optimization of lead compounds like this compound.

Mechanistic Research on Interactions of 3 Chloro 4 Nitro N Phenyl Benzamide Analogs

Methodologies for Probing Ligand-Target Interactions (in vitro focus)

A range of biophysical and mass spectrometry-based techniques are employed to characterize the binding of small molecules like 3-chloro-4-nitro-N-phenyl-benzamide analogs to their biological targets. These methods provide valuable information on binding affinity, kinetics, and thermodynamics.

Several powerful biophysical techniques are available to study the interactions between ligands and their targets in real-time and in a label-free manner. nih.govnicoyalife.comxantec.com

Surface Plasmon Resonance (SPR) : SPR is a widely used technique for measuring the binding affinity and kinetics of molecular interactions. nicoyalife.comxantec.com It monitors the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. nicoyalife.com This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nicoyalife.com SPR is known for its high sensitivity, real-time data acquisition, and the ability to analyze a wide range of interactions. nicoyalife.comxantec.com For instance, SPR has been used to study the kinetics of bivalent and monovalent sugar ligands binding to lectins, revealing that bivalent ligands exhibit faster association and slower dissociation rates. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon the binding of a ligand to a target molecule. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov ITC is a solution-based method and does not require immobilization or labeling of the interacting molecules. nicoyalife.com It is particularly useful for determining the stoichiometry of the binding interaction. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for studying molecular interactions at an atomic level. researchgate.net Ligand-based NMR screening can detect the binding of small molecules to a target protein by observing changes in the NMR signals of the ligand upon binding. researchgate.net Protein-observed NMR techniques, on the other hand, monitor changes in the protein's NMR spectrum. This can provide information about the binding site and conformational changes in the protein upon ligand binding. researchgate.net NMR is also valuable for fragment-based screening to identify small molecules that bind to a target. chemrxiv.org

TechniquePrincipleKey Parameters MeasuredAdvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. nicoyalife.comkon, koff, KD nicoyalife.comReal-time, label-free, high sensitivity. nicoyalife.com
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution. nicoyalife.comKD, ΔH, ΔS, Stoichiometry (n) nih.govfrontiersin.orgLabel-free, solution-based, provides full thermodynamic profile. nicoyalife.com
Nuclear Magnetic Resonance (NMR) Detects changes in nuclear spin states upon binding. researchgate.netBinding site, conformational changes, KDAtomic-level structural information, can study weak interactions. researchgate.net

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of non-covalent protein-ligand interactions. nih.govrsc.org Native MS techniques allow for the study of these interactions under conditions that preserve the native structure of the protein complex. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique that can transfer non-covalent complexes from solution to the gas phase for mass analysis. griffith.edu.au This allows for the direct observation of the protein-ligand complex and the determination of its stoichiometry. nih.gov By carefully controlling experimental conditions, it is also possible to obtain information about the binding affinity. nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) : HDX-MS provides information about the location of the binding site and any conformational changes that occur in the protein upon ligand binding. nih.gov This method monitors the rate of exchange of amide protons in the protein backbone with deuterium from the solvent. nih.gov Regions of the protein that are involved in ligand binding or undergo conformational changes will show altered exchange rates. nih.gov

Affinity Selection Mass Spectrometry : This approach involves the use of an immobilized protein target to capture ligands from a mixture. The bound ligands are then eluted and identified by MS. This is a valuable technique for screening compound libraries to identify potential binders.

Elucidation of Molecular Recognition Events with Biological Targets (e.g., enzyme active sites, receptors)

Understanding how this compound analogs recognize and bind to their biological targets is fundamental to explaining their activity. X-ray crystallography is a primary technique for visualizing these interactions at an atomic level. rsc.org By determining the three-dimensional structure of the ligand-target complex, researchers can identify the specific amino acid residues involved in binding and the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. nih.gov For example, N-phenylbenzamide derivatives have been shown to bind to the minor groove of AT-rich DNA, leading to the displacement of essential proteins and disruption of DNA function in kinetoplastid parasites. acs.orgnih.gov

Pathways of Biochemical Modulation at the Molecular Level (e.g., enzyme inhibition mechanisms)

Analogs of this compound can exert their biological effects by modulating the activity of enzymes. The study of enzyme inhibition mechanisms is crucial for understanding how these compounds interfere with biochemical pathways. Inhibition can be either reversible or irreversible. du.ac.in

Reversible Inhibition : In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions and can be displaced. du.ac.in There are several types of reversible inhibition:

Competitive Inhibition : The inhibitor competes with the substrate for binding to the active site of the enzyme. youtube.com

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. youtube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. youtube.com

Irreversible Inhibition : In irreversible inhibition, the inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. du.ac.in "Suicide inhibitors" are a class of irreversible inhibitors that are converted to a reactive form by the target enzyme itself within the active site. du.ac.in For example, some N-nitrosoamide inhibitors of trypsin acylate a serine residue in the active site, leading to the generation of a reactive species that forms a covalent bond with a nearby carboxylic acid residue. nih.gov

The type of inhibition can be determined through enzyme kinetic studies, which measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and inhibitor.

Investigation of Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.govbeilstein-journals.org Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different affinities for their biological targets. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can therefore distinguish between the different stereoisomers of a ligand. nih.gov

The benzamide (B126) chromophore is frequently used in stereochemical studies using circular dichroism (CD) spectroscopy. researchgate.netnih.gov The sign of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of chiral amines that have been derivatized with a benzoyl group. nih.gov It has been shown that the conformational equilibria of the amide C-N bond differ between secondary and tertiary benzamides, which can influence their chiroptical properties. nih.gov

Molecular modeling can provide insights into the structural and stereochemical requirements for efficient interaction with a biological target. nih.gov For example, modeling studies have been used to explain the preferential inhibition of trypsin by the D-isomer of an N-nitrosoamide inhibitor, based on its orientation in the active site. nih.gov Such studies are crucial for understanding how stereochemistry influences ligand binding and for the design of stereospecific drugs. nih.gov

Applications of 3 Chloro 4 Nitro N Phenyl Benzamide As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The chemical structure of 3-chloro-4-nitro-N-phenyl-benzamide makes it an excellent starting point for the synthesis of elaborate organic molecules. The nitro and chloro groups on the benzoyl ring are powerful tools for synthetic chemists, enabling a variety of modifications. The nitro group can be readily reduced to an amino group, which can then participate in numerous subsequent reactions, while the chlorine atom can be involved in nucleophilic substitution or cross-coupling reactions.

Research has demonstrated the utility of similar chloro-nitroaromatic scaffolds in building complex pharmaceutical and biologically active compounds. For instance, the synthesis of the anthelmintic drug Rafoxanide involves the key intermediate 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, which shares the chloro-nitro substitution pattern. nih.gov In this synthesis, the nitroaromatic compound is first prepared and then the nitro group is reduced to an amine to allow for subsequent amide bond formation. nih.gov This highlights a common strategy where the nitro group serves as a masked amine, allowing for other transformations to be carried out on the molecule before its conversion.

Furthermore, derivatives of chloro-nitrobenzoic acids are frequently used to create series of new chemical entities for drug discovery. In one study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to be evaluated as antidiabetic agents. organic-chemistry.org This process began with 2-chloro-4-nitrobenzoic acid, demonstrating how this structural motif is a foundational component for generating libraries of complex molecules with potential therapeutic applications. organic-chemistry.org The amide bond itself, formed from a precursor like 3-chloro-4-nitrobenzoyl chloride, is a stable and common feature in many drug molecules.

The following table outlines the key functional groups of this compound and their potential synthetic transformations, illustrating its role as a versatile intermediate.

Functional GroupPositionPotential ReactionsResulting Functionality
Nitro (-NO₂)4Reduction (e.g., with Fe/HCl, H₂/Pd)Amino (-NH₂)
Chloro (-Cl)3Nucleophilic Aromatic Substitution, Cross-CouplingEther, Amine, Cyano, etc.
Amide (-CONH-)1Hydrolysis, ReductionCarboxylic Acid, Amine

Precursor for Nitrogen-Containing Heterocyclic Compounds

One of the most significant applications of this compound is its role as a precursor to nitrogen-containing heterocyclic compounds. The key transformation enabling this application is the reduction of the 4-nitro group to a 4-amino group, yielding 4-amino-3-chloro-N-phenyl-benzamide. This resulting ortho-chloroaniline derivative is a highly valuable intermediate for cyclization reactions.

The vicinal amino and chloro groups can be used to construct a variety of fused heterocyclic rings. For example, this intermediate could be used to synthesize:

Benzimidazoles: Reaction with aldehydes or carboxylic acids can lead to the formation of a benzimidazole (B57391) ring, a common scaffold in medicinal chemistry.

Quinolines and Quinoxalines: Through reactions like the Combes or Friedländer synthesis, the amino group can be used to build quinoline (B57606) rings. Condensation with α-dicarbonyl compounds can yield quinoxalines.

Phenazines and Phenothiazines: More complex fused systems can be accessed through specific cyclization strategies involving the ortho-chloro and amino functionalities.

A practical example of this concept is seen in the synthesis of Rafoxanide, where the intermediate 3-chloro-4-(4′-chlorophenoxy)aminobenzene is formed via the reduction of its nitro precursor. nih.gov This aniline (B41778) derivative is then coupled with a salicylic (B10762653) acid derivative to form the final complex molecule. nih.gov While not a cyclization of the aniline-bearing ring itself, this demonstrates the critical role of the nitro-to-amine reduction in preparing the molecule for subsequent bond-forming events that build molecular complexity. The strategic placement of the amino and chloro groups in the derivative of our title compound provides a clear pathway for intramolecular cyclization or for reactions that build new rings onto the existing aromatic frame.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgfrontiersin.orgrsc.org The derivative of this compound, specifically the 4-amino-3-chloro-N-phenyl-benzamide formed after reduction, is an ideal candidate for use in several important MCRs.

The most prominent example is the Ugi four-component reaction (U-4CR) . The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. organic-chemistry.orgwikipedia.org The 4-amino-3-chloro-N-phenyl-benzamide can serve as the primary amine component in this reaction. By combining it with various aldehydes, carboxylic acids, and isocyanides, a vast library of diverse and complex peptidomimetic compounds can be rapidly synthesized. wikipedia.orgyoutube.com This is particularly valuable in drug discovery for generating compound libraries for high-throughput screening. wikipedia.org

Another relevant MCR is the Biginelli reaction , which typically involves an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgyoutube.com While the direct participation of this compound is less straightforward, its derivatives could be designed to participate. For instance, the amide functionality shares features with the urea component, and with appropriate modifications, the core structure could be integrated into Biginelli-type cyclocondensations to create novel heterocyclic scaffolds.

The ability to use the reduced form of this compound in MCRs significantly enhances its value as a building block, providing an efficient pathway to molecular diversity and complexity from a single, well-defined precursor.

Potential for Functional Materials Development

The structure of this compound suggests its potential as a monomer for the synthesis of functional polymers, such as polyamides and polyimides, with tailored properties. These materials are known for their high thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics. vt.educore.ac.uk

The key to this application lies in transforming the molecule into a diamine monomer. This can be achieved by reducing the 4-nitro group on the benzoyl ring and introducing an amino group on the N-phenyl ring. The resulting diamine could then be polymerized with various diacid chlorides or dianhydrides to produce high-performance polymers. nih.govresearchgate.netscielo.br

Polyamides: Polycondensation of the derived diamine with diacid chlorides (e.g., isophthaloyl chloride or terephthaloyl chloride) would yield aromatic polyamides (aramids). nih.gov The specific structure of the diamine, including the chloro-substituent and the existing amide linkage, would influence the polymer's solubility, thermal properties (glass transition temperature and decomposition temperature), and mechanical strength. scielo.br

Polyimides: Reaction of the diamine with aromatic dianhydrides (e.g., pyromellitic dianhydride or 6FDA) would produce polyimides. vt.edursc.orgresearchgate.net These polymers are renowned for their exceptional thermal stability and are used in applications requiring high-temperature resistance. The incorporation of fluorine atoms (from a dianhydride like 6FDA) and chlorine atoms (from the monomer) can enhance solubility and modify the optical properties of the resulting polyimide films, potentially making them useful in optoelectronic devices. researchgate.netukm.my

The properties of the final polymer are highly dependent on the structure of the monomer. The rigidity and specific substituents of the this compound-derived monomer would be expected to impart unique characteristics to the resulting polymer chain, opening avenues for the development of novel functional materials.

Future Research Directions and Unexplored Avenues for 3 Chloro 4 Nitro N Phenyl Benzamide

Development of Novel and Highly Selective Synthetic Transformations

The synthesis of benzamides is a cornerstone of organic chemistry, yet the quest for more efficient and selective methods continues. Future research on 3-chloro-4-nitro-N-phenyl-benzamide could benefit from the development of novel synthetic strategies that offer improvements in yield, purity, and environmental impact over classical methods.

One promising area is the exploration of alternative coupling reagents and catalytic systems for the amidation reaction. While traditional methods often rely on the use of acyl chlorides and amines, which can generate stoichiometric amounts of acidic byproducts, newer catalytic approaches could offer a more atom-economical and milder reaction pathway. For instance, the development of iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides presents a potential avenue for more sustainable synthetic routes. semanticscholar.org

Furthermore, the regioselective introduction of the chloro and nitro substituents onto the benzoyl and aniline (B41778) rings, respectively, is a critical aspect of the synthesis. Future research could focus on late-stage functionalization techniques, which would allow for the modification of a pre-formed benzamide (B126) scaffold. This approach could provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.

A summary of potential synthetic transformations for exploration is presented in Table 1.

Table 1: Potential Novel Synthetic Transformations for this compound

Transformation TypePotential MethodAdvantages
Amide Bond FormationTransition-metal catalyzed carbonylation of aryl halides in the presence of an amine.Avoids the use of highly reactive acyl chlorides.
Biocatalytic amidation using enzymes.High selectivity and mild reaction conditions.
NitrationFlow chemistry-based nitration.Improved safety and control over reaction parameters.
ChlorinationC-H activation-based chlorination.Direct functionalization of the aromatic ring without pre-functionalization.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions and molecular interactions at an atomic level. For this compound, advanced computational approaches can provide a deeper understanding of its reactivity, conformational preferences, and potential biological activity.

Molecular dynamics (MD) simulations can be utilized to explore the conformational landscape of the molecule and its interactions with potential biological targets. By simulating the behavior of the molecule in a solvated environment, researchers can gain insights into its flexibility and preferred binding modes, which is crucial for rational drug design.

Integration of Machine Learning in Predictive Chemistry for Benzamides

The confluence of machine learning and chemistry is revolutionizing how chemical research is conducted. bbntimes.com For the benzamide class of compounds, including this compound, machine learning algorithms can be trained on large datasets of chemical reactions and biological activities to predict the properties and behavior of new molecules. nih.govrsc.org

Machine learning models can be developed to predict the outcome of synthetic reactions, helping chemists to identify optimal reaction conditions and maximize yields. nih.gov These models can learn from vast repositories of reaction data to recognize patterns that may not be apparent to human researchers. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models, built using machine learning, can predict the biological activity of novel benzamide derivatives, accelerating the process of hit-to-lead optimization in drug discovery. researchgate.net

The application of machine learning in this context can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates for synthesis and testing. bbntimes.com

Expansion of Research into Diverse Chemical Space and Scaffold Derivatization

The this compound scaffold represents a starting point for the exploration of a vast and diverse chemical space. Systematic derivatization of this core structure can lead to the discovery of new compounds with a wide range of applications.

Future research should focus on modifying the substitution pattern on both aromatic rings. For example, the introduction of different functional groups in place of or in addition to the chloro and nitro groups could dramatically alter the electronic and steric properties of the molecule, leading to new biological activities. The synthesis of various benzamide derivatives has already led to the discovery of potent tubulin inhibitors and β3 adrenergic receptor agonists. acs.orgnih.gov

Moreover, the core benzamide structure itself can be modified. For instance, the phenyl rings could be replaced with other aromatic or heteroaromatic systems, or the amide linkage could be incorporated into a larger macrocyclic structure. Such modifications would lead to novel molecular architectures with unique three-dimensional shapes, potentially enabling interactions with new biological targets. The exploration of N-phenylbenzamide derivatives has shown potential in developing inhibitors for various enzymes. mdpi.comnih.gov

A systematic exploration of these derivatization strategies, guided by computational modeling and machine learning predictions, holds the key to unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 3-chloro-4-nitro-N-phenyl-benzamide, and what reaction conditions are critical for achieving high yields?

Answer: The synthesis typically involves coupling 4-nitrobenzoyl chloride with substituted anilines. A standard protocol includes:

  • Step 1: React 3-chloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
  • Step 2: Condense the acyl chloride with aniline derivatives in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).
  • Critical Conditions:
    • Maintain stoichiometric excess of the amine (1.2–1.5 equivalents) to suppress unreacted acyl chloride.
    • Use a base (e.g., triethylamine or pyridine) to neutralize HCl by-products.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic proton signals in δ 7.2–8.5 ppm. The nitro group deshields adjacent protons, causing downfield shifts (e.g., δ ~8.2 ppm for nitro-adjacent H).
    • ¹³C NMR: Look for carbonyl (C=O) at ~165–170 ppm and nitro-substituted carbons at ~145–150 ppm.
  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ should match the molecular weight (e.g., m/z 291 for C₁₃H₁₀ClN₂O₃). Fragmentation may include loss of NO₂ (46 Da) or Cl (35.5 Da) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like hydrolyzed intermediates or dimerization products?

Answer:

  • By-Product Mitigation:
    • Hydrolysis Prevention: Use anhydrous solvents and avoid protic conditions. Add molecular sieves to scavenge trace water.
    • Dimerization Control: Conduct reactions at lower temperatures (0–5°C) and reduce reaction time.
  • Yield Optimization:
    • Employ microwave-assisted synthesis for faster reaction kinetics.
    • Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion (~90–95%).
    • Use high-purity starting materials to avoid side reactions from impurities .

Q. When encountering contradictory data between NMR and mass spectrometry in structural analysis, what methodological approaches can resolve such discrepancies?

Answer:

  • Case Example: If NMR suggests a nitro group but MS shows a mass corresponding to a reduced amine, consider:
    • Reductive Degradation: Check for accidental reduction during sample preparation (e.g., residual NaBH₄).
    • Isotopic Pattern Analysis: Verify the molecular ion’s isotopic distribution (e.g., Cl’s M+2 peak at ~33% intensity).
    • Complementary Techniques: Use X-ray crystallography (if crystals are available) or 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies are recommended for elucidating the three-dimensional structure of this compound derivatives using X-ray crystallography, especially when dealing with poor crystal quality?

Answer:

  • Crystallization Optimization:
    • Screen solvents (e.g., DMSO/water, acetone/hexane) using vapor diffusion.
    • Add co-crystallization agents (e.g., crown ethers) to improve lattice packing.
  • Data Collection & Refinement:
    • Use synchrotron radiation for weakly diffracting crystals.
    • Refine structures with SHELXL, incorporating restraints for disordered nitro or chloro groups. Validate with R-factor convergence (<5% discrepancy) .

Q. How can researchers design biological assays to evaluate the bioactivity of this compound, considering the roles of its functional groups?

Answer:

  • Target Selection: Prioritize enzymes/receptors sensitive to nitro groups (e.g., nitroreductases) or chloro substituents (e.g., halogen-bonding proteins).
  • Assay Design:
    • Enzyme Inhibition: Use fluorogenic substrates to measure IC₅₀ values.
    • Cellular Uptake: Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy.
  • SAR Studies: Synthesize analogs (e.g., replacing Cl with F or NO₂ with CN) to isolate pharmacophore contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.